4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15313929
Molecular Formula: C25H23N3O4
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O4 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C25H23N3O4/c1-3-31-17-9-7-16(8-10-17)24-21-22(19-13-15(2)6-11-20(19)29)26-27-23(21)25(30)28(24)14-18-5-4-12-32-18/h4-13,24,29H,3,14H2,1-2H3,(H,26,27) |
| Standard InChI Key | XKOJUBFHVLTKPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=CC(=C5)C)O |
Introduction
The compound 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the class of pyrrolo[3,4-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an ethoxyphenyl group and a furan moiety, suggests that this compound may exhibit interesting chemical reactivity and biological interactions.
Comparison with Similar Compounds
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from the target compound. The unique combination of functional groups in 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may contribute to its distinct pharmacological profile.
Future Research Directions
Future studies should focus on elucidating the specific biological activities of 4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, including its potential as a therapeutic agent. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume